molecular formula C9H6O3S B7902956 4-Hydroxybenzo[b]thiophene-5-carboxylic acid

4-Hydroxybenzo[b]thiophene-5-carboxylic acid

Cat. No.: B7902956
M. Wt: 194.21 g/mol
InChI Key: ZMMFSNBBTAUDRM-UHFFFAOYSA-N
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Description

4-Hydroxybenzo[b]thiophene-5-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a benzene ring, with a hydroxyl group at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzo[b]thiophene-5-carboxylic acid typically involves a series of reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene ring, followed by functionalization to introduce the hydroxyl and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, focusing on yield, purity, and cost-effectiveness. These methods often include the use of catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzo[b]thiophene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Hydroxybenzo[b]thiophene-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzo[b]thiophene-5-carboxylic acid involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt cellular processes essential for cancer cell survival and proliferation. The specific pathways involved include the inhibition of Dyrk1A, Dyrk1B, and Clk1 kinases .

Comparison with Similar Compounds

  • 5-Hydroxybenzo[b]thiophene-2-carboxylic acid
  • 4-Hydroxybenzo[b]thiophene-3-carboxylic acid
  • 5-Methoxybenzo[b]thiophene-2-carboxylic acid

Comparison: 4-Hydroxybenzo[b]thiophene-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research .

Properties

IUPAC Name

4-hydroxy-1-benzothiophene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-8-5-3-4-13-7(5)2-1-6(8)9(11)12/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMFSNBBTAUDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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